13-Acetylphorbol

Catalog No.
S587898
CAS No.
32752-29-7
M.F
C22H30O7
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Acetylphorbol

CAS Number

32752-29-7

Product Name

13-Acetylphorbol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1

InChI Key

SDSVJYOOAPRSDA-RPCQODIISA-N

SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O

Synonyms

phorbol 13-monoacetate, phorbol 13-monoacetate, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpa,8alpha,9beta,9aalpha))-isomer

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)O

Anti-tumor and pro-apoptotic properties:

Studies suggest that 13-Acetylphorbol exhibits anti-tumor properties. It has been shown to induce cell death (apoptosis) in various cancer cell lines, including leukemia, breast, and prostate cancer cells []. The mechanism of action is believed to involve the activation of protein kinase C (PKC) signaling pathways, leading to cell cycle arrest and the initiation of apoptosis [, ]. However, further research is needed to determine its effectiveness and safety in vivo (within a living organism).

Immunomodulatory effects:

13-Acetylphorbol has been shown to possess immunomodulatory effects, meaning it can influence the immune system. Studies have reported that it can stimulate the production of certain immune cells, including macrophages and natural killer cells, suggesting potential applications in immune modulation and anti-inflammatory therapies [, ]. However, similar to its anti-tumor properties, more research is required to understand its full effects on the immune system and its potential therapeutic applications.

13-Acetylphorbol is a phorbol ester, specifically a derivative of phorbol, characterized by the presence of an acetyl group at the 13-position. Its chemical formula is C22H30O7C_{22}H_{30}O_7, and it is known for its role in biological and chemical research, particularly in studies related to tumor promotion and signal transduction pathways. Phorbol esters, including 13-acetylphorbol, are known to mimic diacylglycerol, a natural activator of Protein Kinase C, thus influencing various cellular processes.

As mentioned earlier, research on 13-Acetylphorbol is limited. However, based on its structural similarity to other phorbol esters, it is likely to activate protein kinase C (PKC) in cells. PKC plays a crucial role in various cellular processes, and its abnormal activation can contribute to tumor promotion [].

Information on the specific safety hazards of 13-Acetylphorbol is not available. However, phorbol esters as a class are known to be toxic and can irritate the skin and eyes. Some phorbol esters are also tumor promoters [].

Typical of phorbol esters. These include:

  • Hydrolysis: 13-Acetylphorbol can undergo hydrolysis under acidic or basic conditions, leading to the formation of phorbol and acetic acid.
  • Acylation: It can react with various acyl chlorides to form more complex esters.
  • Oxidation: The hydroxyl groups present can be oxidized to form ketones or aldehydes.

These reactions are essential for modifying its structure to enhance biological activity or to study its mechanisms of action.

13-Acetylphorbol exhibits significant biological activities:

  • Tumor Promotion: Like other phorbol esters, it has been shown to promote tumorigenesis in experimental models by activating Protein Kinase C pathways, which leads to altered gene expression and cellular proliferation .
  • Cytotoxicity: It can induce apoptosis in certain cancer cell lines, making it a compound of interest in cancer research.
  • Immunomodulation: The compound has been studied for its effects on immune responses, particularly in the activation of T-cells and other immune cells.

The synthesis of 13-acetylphorbol typically involves the following methods:

  • Extraction from Natural Sources: Phorbol esters can be extracted from the seeds of the Euphorbia species, particularly Euphorbia tirucalli.
  • Chemical Synthesis: It can be synthesized through multi-step organic reactions involving the modification of phorbol. This includes:
    • Acetylation of phorbol using acetic anhydride or acetyl chloride.
    • Purification through chromatography techniques.

13-Acetylphorbol has various applications in research and medicine:

  • Cancer Research: Used as a model compound to study tumor promotion mechanisms and signal transduction pathways.
  • Pharmacological Studies: Investigated for its potential therapeutic effects in modulating immune responses and inducing apoptosis in tumor cells.
  • Biochemical Assays: Employed in assays to study Protein Kinase C activation and its downstream effects.

Studies on 13-acetylphorbol have revealed interactions with various cellular components:

  • Protein Kinase C Activation: It activates multiple isoforms of Protein Kinase C, which are crucial for signal transduction in response to growth factors and hormones .
  • Transcription Factors: It influences the activity of transcription factors such as AP1 and Ets, which are involved in regulating gene expression related to cell growth and differentiation .

Several compounds share structural similarities with 13-acetylphorbol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phorbol 12-myristate 13-acetateContains myristate at the 12-positionStrong tumor-promoting activity
ProstratinNon-tumor promoting phorbol esterInduces HIV reactivation without promoting tumors
12-O-Tetradecanoylphorbol-13-acetateTetradecanoyl group at the 12-positionEffective in stimulating DNA and RNA synthesis
12-O-Acetylphorbol 13-myristateAcetyl group at the 12-positionSimilar biological activity but different acylation

Uniqueness of 13-Acetylphorbol

What distinguishes 13-acetylphorbol from these compounds is its specific acetylation at the 13-position, which influences its biological activity and interaction with Protein Kinase C. This unique modification may lead to different signaling outcomes compared to other phorbol esters.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

406.19915329 g/mol

Monoisotopic Mass

406.19915329 g/mol

Heavy Atom Count

29

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

13-Acetylphorbol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2023-08-15

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